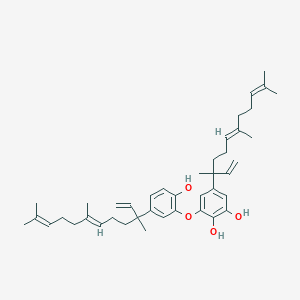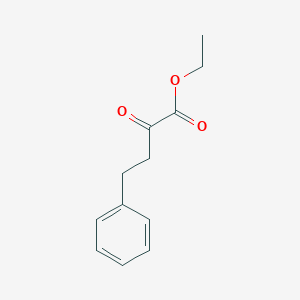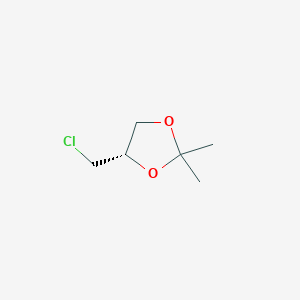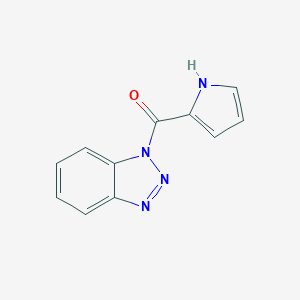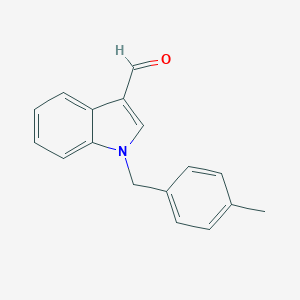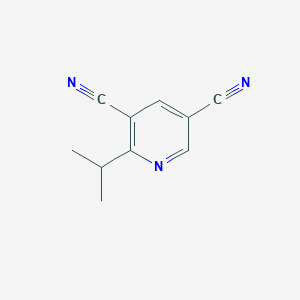![molecular formula C12H17N3S B114737 N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea CAS No. 155047-58-8](/img/structure/B114737.png)
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea, also known as CPMEPTU, is a thiourea derivative that has been synthesized and studied extensively for its potential application in scientific research. CPMEPTU is a small molecule that has shown promising results in various studies, making it a potential candidate for further investigation in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood. However, studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and division. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its ease of synthesis. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, one of the limitations of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in certain types of experiments. Additionally, the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in more detail, which may provide insights into its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential side effects of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea and its long-term safety.
Métodos De Síntesis
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopropylmethylamine and 4-pyridyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
155047-58-8 |
|---|---|
Nombre del producto |
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea |
Fórmula molecular |
C12H17N3S |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
Clave InChI |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
SMILES canónico |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Sinónimos |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



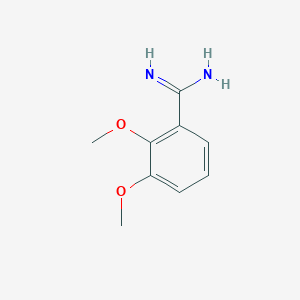
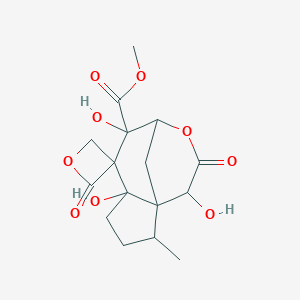
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)
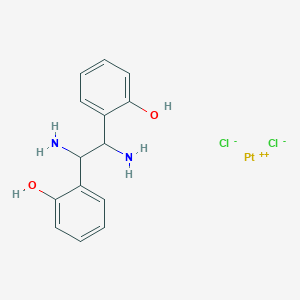

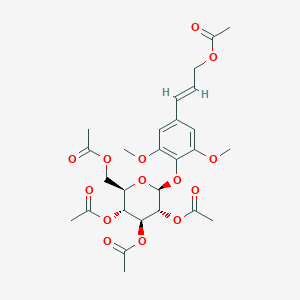
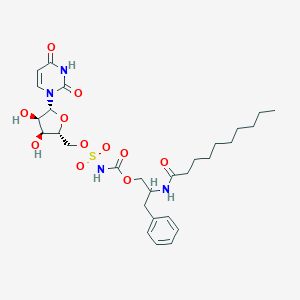
silane](/img/structure/B114667.png)
